2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinylidene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique hydrazinylidene group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C19H16N6O2 |
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Molecular Weight |
360.4g/mol |
IUPAC Name |
2-amino-3-[(3-methoxyphenyl)diazenyl]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N6O2/c1-27-14-9-5-8-13(10-14)22-23-17-18(20)24-25-16(26)11-15(21-19(17)25)12-6-3-2-4-7-12/h2-11,24H,20H2,1H3 |
InChI Key |
WRSMFUUAFAAFEW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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